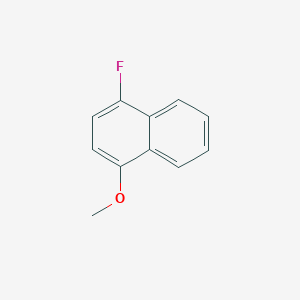

1-Fluoro-4-methoxynaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHIPSLAOJKIPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Fluoro-4-methoxynaphthalene: Synthesis, Properties, and Applications in Drug Discovery

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of 1-Fluoro-4-methoxynaphthalene (CAS No. 10471-09-7), a key building block in medicinal chemistry.

Abstract

This compound has emerged as a valuable scaffold in the design and synthesis of novel therapeutic agents. Its unique combination of a naphthalene core, a methoxy group, and a fluorine atom imparts desirable physicochemical and pharmacological properties to parent molecules. The strategic incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, established and potential synthetic routes, detailed spectroscopic analysis, safety and handling protocols, and its current and prospective applications in the field of drug discovery.

Introduction: The Strategic Importance of Fluorinated Naphthalene Scaffolds

The naphthalene framework is a prevalent motif in numerous biologically active compounds and approved drugs.[2] Its rigid, bicyclic aromatic structure provides a versatile platform for the spatial arrangement of pharmacophoric features. When functionalized with a methoxy group, the electron-donating nature of the oxygen can influence the electronic environment of the aromatic system.

The introduction of a fluorine atom, a bioisostere for a hydrogen atom, is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[1] The high electronegativity of fluorine can alter the acidity and basicity of nearby functional groups, influence molecular conformation, and block sites of metabolism, thereby enhancing the pharmacokinetic profile of a drug.[1][3] The combination of these three components in this compound creates a unique building block with significant potential for the development of novel therapeutics.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 10471-09-7 | [4] |

| Molecular Formula | C₁₁H₉FO | [4] |

| Molecular Weight | 176.19 g/mol | [4] |

| Appearance | Off-white to pale yellow solid | Commercially available data |

| Purity | ≥95% | [4] |

| InChI Key | STHIPSLAOJKIPY-UHFFFAOYSA-N | [4] |

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, the expected spectroscopic data can be inferred from related compounds and general principles of NMR and mass spectrometry.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the electron-donating methoxy group and the electronegative fluorine atom. The methoxy group will appear as a singlet, likely in the range of 3.8-4.0 ppm. The aromatic protons will exhibit complex splitting patterns (doublets, triplets, and multiplets) in the aromatic region (typically 6.5-8.5 ppm).

¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbons in the molecule. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JCF). The chemical shifts of the aromatic carbons will be influenced by the substituents. For comparison, the ¹³C NMR data for 1-methoxynaphthalene has been extensively studied.[5][6][7]

Mass Spectrometry: The electron ionization mass spectrum is predicted to show a prominent molecular ion peak (M⁺) at m/z 176. The fragmentation pattern would likely involve the loss of a methyl group (M-15) or a formyl group (M-29) from the methoxy substituent. The mass spectrum of the related compound 1-fluoronaphthalene shows a strong molecular ion peak.[8]

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of the fluorine or the methoxy group onto a pre-existing naphthalene core.

General Synthetic Strategies

-

Fluorination of 4-Methoxynaphthalene: This approach involves the direct fluorination of 4-methoxynaphthalene. Electrophilic fluorinating reagents, such as N-fluorobis(phenylsulfonyl)amine (NFSI), can be employed, though regioselectivity can be a challenge.[9]

-

Balz-Schiemann Reaction of 4-Methoxy-1-naphthylamine: A classical method for introducing fluorine onto an aromatic ring. This involves the diazotization of 4-methoxy-1-naphthylamine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.[10]

-

Nucleophilic Aromatic Substitution (SNAr) on a Dinitro- or Nitro-halo-naphthalene precursor: While less direct, this strategy could involve the displacement of a suitable leaving group (e.g., nitro or another halogen) by fluoride or methoxide ions. The success of this approach is highly dependent on the activation of the naphthalene ring by electron-withdrawing groups.

-

Multi-step Synthesis from Substituted Naphthalenes: A more versatile approach involves the construction of the target molecule from readily available starting materials through a sequence of reactions such as bromination, nitration, reduction, and substitution.[2]

Exemplary Synthetic Protocol (Hypothetical, based on established methods)

The following protocol outlines a plausible multi-step synthesis starting from 1-naphthol, illustrating the chemical logic behind the experimental choices.

Figure 1: A potential synthetic workflow for this compound.

Step-by-Step Methodology:

-

Nitration of 1-Naphthol: 1-Naphthol is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to favor the formation of 4-nitro-1-naphthol. The directing effect of the hydroxyl group favors substitution at the para position.

-

Methylation of 4-Nitro-1-naphthol: The phenolic hydroxyl group of 4-nitro-1-naphthol is methylated using a suitable methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., sodium hydroxide or potassium carbonate). This Williamson ether synthesis proceeds efficiently due to the acidity of the phenolic proton.

-

Reduction of the Nitro Group: The nitro group of 1-methoxy-4-nitronaphthalene is reduced to an amino group to yield 4-methoxy-1-naphthylamine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

-

Balz-Schiemann Reaction: The resulting 4-methoxy-1-naphthylamine is then subjected to the Balz-Schiemann reaction. The primary amine is first treated with sodium nitrite in the presence of fluoroboric acid to form the diazonium tetrafluoroborate salt. Gentle heating of the isolated diazonium salt then yields the desired this compound.

Reactivity and Chemical Logic in Drug Design

The reactivity of this compound is governed by the interplay of its functional groups. The electron-rich naphthalene ring, activated by the methoxy group, is susceptible to electrophilic aromatic substitution. However, the position of substitution will be directed by both the methoxy and fluoro substituents.

The fluorine atom is generally unreactive towards nucleophilic displacement under standard conditions, contributing to the metabolic stability of molecules containing this moiety. The methoxy group can potentially be a site of metabolism (O-demethylation).

In the context of drug design, this compound can be utilized in several ways:

-

As a core scaffold: The rigid naphthalene core can serve as a template to which other pharmacophoric groups are attached.

-

As a fragment for fragment-based drug discovery (FBDD): Its modest size and defined chemical features make it an attractive starting point for FBDD campaigns.

-

For late-stage functionalization: The aromatic rings can be further functionalized to explore structure-activity relationships (SAR).

Applications in Drug Discovery and Medicinal Chemistry

-

Kinase Inhibitors: The naphthalene scaffold is a common feature in many kinase inhibitors. The fluorine and methoxy groups can be used to fine-tune binding interactions within the ATP-binding pocket.

-

GPCR Ligands: The rigid structure of the naphthalene core can be advantageous in designing ligands with high affinity and selectivity for G-protein coupled receptors.

-

Antiviral and Anticancer Agents: Naphthalene derivatives have shown promise as antiviral and anticancer agents.[2] The introduction of fluorine can enhance the potency and pharmacokinetic properties of these compounds.

Figure 2: Logical relationship between the core scaffold, its properties, and potential therapeutic applications.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound stands as a promising and versatile building block for the synthesis of novel, biologically active molecules. Its unique combination of a rigid naphthalene core with the modulating effects of fluoro and methoxy substituents offers medicinal chemists a valuable tool to address challenges in drug design, particularly in optimizing pharmacokinetic and pharmacodynamic properties. As synthetic methodologies continue to advance, the application of this and similar fluorinated scaffolds is expected to grow, contributing to the development of the next generation of therapeutics.

References

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Fluorination of naphthalene and 1-methylnaphthalene with N-fl uorobis(phenylsulfonyl)amine without solvent. (n.d.). ResearchGate. Retrieved from [Link]

-

fluoromethyl phenyl sulfone - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Benzene, 1-fluoro-4-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Case Studies in Analog Design. (n.d.). Drug Design Org. Retrieved from [Link]

-

Case studies of fluorine in drug discovery. (n.d.). OUCI. Retrieved from [Link]

-

Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. (2023). RSC Publishing. Retrieved from [Link]

-

1-Fluoro-5-methylnaphthalene | C11H9F | CID 14176341. (n.d.). PubChem. Retrieved from [Link]

-

Naphthalene, 1-fluoro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (2025). ResearchGate. Retrieved from [Link]

-

4-Methoxy-1-naphthol | C11H10O2 | CID 66542. (n.d.). PubChem. Retrieved from [Link]

-

Metabolism-guided drug design. (n.d.). MedChemComm (RSC Publishing). Retrieved from [Link]

-

Solid-state 13C NMR measurements in methoxynaphthalenes: Determination of the substituent chemical shift effects in the principal values. (1997). Scholars@Duke. Retrieved from [Link]

-

1-Methoxynaphthalene | C11H10O | CID 16668. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Metabolism-guided drug design - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 1-Methoxynaphthalene(2216-69-5) 13C NMR spectrum [chemicalbook.com]

- 6. Scholars@Duke publication: Solid-state 13C NMR measurements in methoxynaphthalenes: Determination of the substituent chemical shift effects in the principal values [scholars.duke.edu]

- 7. 1-Methoxynaphthalene | C11H10O | CID 16668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Naphthalene, 1-fluoro- [webbook.nist.gov]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Physical Properties of 1-Fluoro-4-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical properties of 1-Fluoro-4-methoxynaphthalene (CAS No. 10471-09-7), a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. Due to the limited availability of experimentally determined data, this guide synthesizes known information with computationally predicted values to offer a thorough profile of the molecule. It includes a detailed examination of its molecular structure, predicted physical state, and spectral characteristics. Furthermore, this guide furnishes detailed, field-proven protocols for the experimental determination of key physical properties, ensuring scientific integrity and reproducibility.

Introduction and Molecular Overview

This compound is a substituted naphthalene derivative featuring a fluorine atom at the C1 position and a methoxy group at the C4 position. The strategic placement of these functional groups significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold in drug discovery and a valuable building block in organic synthesis. The presence of the fluorine atom can enhance binding affinity to target proteins and improve pharmacokinetic profiles, while the methoxy group can modulate solubility and metabolic pathways.

Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and application in a research and development setting. This guide aims to provide a centralized resource of this information, acknowledging the current reliance on predictive methods in the absence of extensive experimental data.

Molecular Structure:

Caption: Workflow for the experimental determination of physical properties.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling substituted naphthalenes should be followed. Naphthalenes can be flammable solids and may be harmful if swallowed or inhaled.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. [1]Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust if the material is a solid. Keep away from heat, sparks, and open flames. [2]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [3]Keep away from oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with significant potential in various fields of chemical research. While a comprehensive experimental dataset of its physical properties is yet to be established, this guide provides a valuable resource by combining available information with robust computational predictions. The included experimental protocols offer a clear pathway for researchers to determine these properties in their own laboratories, contributing to a more complete understanding of this important molecule. As research into fluorinated naphthalenes continues, it is anticipated that more experimental data will become available, further refining our knowledge of this compound's physical and chemical behavior.

References

-

Loba Chemie. NAPHTHALENE FOR SYNTHESIS Safety Data Sheet.[Link]

-

iGEM. Standard Operating Procedures - Naphthalene.[Link]

-

PROSPRE - ¹H NMR Predictor. Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning.[Link]

-

NMRDB.org. Predict all NMR spectra.[Link]

-

CFM-ID. Spectra Prediction.[Link]

Sources

An In-depth Technical Guide to 1-Fluoro-4-methoxynaphthalene: Synthesis, Structural Elucidation, and Applications

This technical guide provides a comprehensive overview of 1-Fluoro-4-methoxynaphthalene, a fluorinated aromatic compound of increasing interest to researchers in medicinal chemistry and materials science. This document details a proposed synthetic route, predicts its full spectroscopic characterization, and discusses its potential applications, offering valuable insights for professionals in drug development and organic synthesis.

Introduction: The Strategic Role of Fluorine in Naphthalene Scaffolds

The naphthalene framework is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1] The strategic introduction of a fluorine atom onto this scaffold can profoundly influence a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and pKa, all critical parameters in drug design.[2][3] this compound combines the versatile naphthalene core with a fluorine substituent and a methoxy group, creating a unique electronic and steric profile that makes it an attractive building block for novel chemical entities.

Synthesis of this compound: A Proposed Protocol

The proposed synthetic pathway is outlined below:

Sources

1-Fluoro-4-methoxynaphthalene synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Fluoro-4-methoxynaphthalene

This guide provides a comprehensive technical overview of the viable synthetic pathways for producing this compound, a key intermediate in various research and development applications. The methodologies are presented with a focus on the underlying chemical principles, providing researchers, scientists, and drug development professionals with the necessary insights for practical application and optimization.

This compound is a substituted naphthalene derivative whose structural motifs are of significant interest in medicinal chemistry and materials science. The strategic introduction of a fluorine atom onto the methoxynaphthalene scaffold can profoundly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide explores the primary retrosynthetic approaches and details the two most robust synthetic pathways for its preparation.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals two primary bond disconnections that lead to practical starting materials. The C-F bond can be formed via electrophilic fluorination of an organometallic precursor or, more classically, from an amino group. The C-O bond of the methoxy group is readily formed from the corresponding naphthol.

A Technical Guide to the Spectroscopic Characterization of 1-Fluoro-4-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 1-fluoro-4-methoxynaphthalene. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral features. By analyzing the influence of the fluoro and methoxy substituents on the naphthalene core, this guide offers valuable, predictive insights for researchers involved in the synthesis, identification, and characterization of this and related compounds.

Introduction

This compound is a substituted naphthalene derivative with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom and a methoxy group to the naphthalene scaffold can significantly influence its electronic properties, reactivity, and biological activity. Accurate structural elucidation through spectroscopic methods is paramount for any research and development involving this compound. This guide provides a detailed analysis of the expected spectroscopic data for this compound, drawing upon the known spectral properties of substituted naphthalenes, aromatic fluoro compounds, and aromatic ethers.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound, with the IUPAC numbering of the naphthalene ring, is presented below. The fluorine atom at the C1 position and the methoxy group at the C4 position will exert distinct electronic effects, influencing the chemical environment of the protons and carbons throughout the molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the six aromatic protons and the three methoxy protons. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing, yet ortho-para directing, fluorine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 7.20 - 7.40 | dd | J(H2,H3) ≈ 8.0, J(H2,F) ≈ 9.0 |

| H-3 | 6.80 - 7.00 | t | J(H3,H2) ≈ 8.0, J(H3,F) ≈ 8.0 |

| H-5 | 8.10 - 8.30 | d | J(H5,H6) ≈ 8.5 |

| H-6 | 7.50 - 7.70 | t | J(H6,H5) ≈ 8.5, J(H6,H7) ≈ 7.5 |

| H-7 | 7.55 - 7.75 | t | J(H7,H6) ≈ 7.5, J(H7,H8) ≈ 8.0 |

| H-8 | 7.80 - 8.00 | d | J(H8,H7) ≈ 8.0 |

| -OCH₃ | 3.90 - 4.10 | s | - |

-

Rationale for Predictions: The predictions are based on the analysis of substituted naphthalenes.[1][2][3] The methoxy group at C4 will shield the protons on the same ring, particularly H-3. The fluorine at C1 will deshield adjacent protons and introduce H-F coupling. The protons on the unsubstituted ring (H-5, H-6, H-7, H-8) will appear at more downfield shifts, typical of naphthalene systems.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 11 distinct signals: ten for the naphthalene core and one for the methoxy carbon. The carbon chemical shifts will be significantly affected by the substituents, and the fluorine atom will introduce C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-1 | 155 - 160 | ¹J(C1,F) ≈ 240-250 |

| C-2 | 110 - 115 | ²J(C2,F) ≈ 20-25 |

| C-3 | 100 - 105 | ³J(C3,F) ≈ 5-10 |

| C-4 | 150 - 155 | ⁴J(C4,F) ≈ 2-5 |

| C-4a | 120 - 125 | ³J(C4a,F) ≈ 5-10 |

| C-5 | 125 - 130 | - |

| C-6 | 122 - 127 | - |

| C-7 | 126 - 131 | - |

| C-8 | 120 - 125 | - |

| C-8a | 128 - 133 | ²J(C8a,F) ≈ 15-20 |

| -OCH₃ | 55 - 60 | - |

-

Rationale for Predictions: The chemical shifts are estimated based on data for substituted naphthalenes.[4][5][6] The carbon directly attached to fluorine (C-1) will be significantly downfield and show a large one-bond C-F coupling constant. The carbon attached to the methoxy group (C-4) will also be downfield. The other carbons will show smaller, through-bond C-F couplings.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H stretch |

| 2960 - 2850 | -OCH₃ C-H stretch |

| 1600 - 1585 | Aromatic C=C stretch |

| 1500 - 1400 | Aromatic C=C stretch |

| 1270 - 1230 | Aryl-O stretch (asymmetric) |

| 1100 - 1000 | Aryl-O stretch (symmetric) |

| 1250 - 1100 | C-F stretch |

| 900 - 675 | Aromatic C-H out-of-plane bend |

-

Rationale for Predictions: The predicted IR bands are based on established correlation tables for aromatic compounds, ethers, and organofluorine compounds.[7][8][9][10] The presence of the aromatic ring will give rise to characteristic C-H and C=C stretching vibrations. The C-O stretching of the methoxy group and the C-F stretching will also be prominent features.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Mass Spectral Data for this compound

| m/z | Proposed Fragment |

| 176 | [C₁₁H₉FO]⁺• (Molecular Ion) |

| 161 | [M - CH₃]⁺ |

| 133 | [M - CH₃ - CO]⁺ |

| 115 | [C₉H₇]⁺ |

-

Rationale for Predictions: The fragmentation pattern is predicted based on the known fragmentation of aromatic ethers and naphthalenes.[11][12][13][14][15] The molecular ion is expected to be relatively stable. The primary fragmentation pathway is likely the loss of a methyl radical from the methoxy group, followed by the loss of a neutral carbon monoxide molecule.

Caption: Predicted key fragmentation pathway for this compound.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled experiment is standard. Typical parameters include a 45-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

References

-

On the Protonation and Deuteration of Hydroxy-Substituted Naphthalenes – A 1H NMR Study. (2022). ChemistrySelect. [Link]

-

¹H NMR spectra of naphthalene measured under different conditions. (n.d.). ResearchGate. [Link]

-

Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. (1976). The Journal of Organic Chemistry. [Link]

-

¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). Scientific Reports. [Link]

-

Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. (n.d.). ACS Publications. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2015). MDPI. [Link]

-

Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. (2018). MDPI. [Link]

-

A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. (2023). Molecules. [Link]

-

Doubly 13 C-labeled naphthalene derivative and its 13 C-NMR spectrum at... (n.d.). ResearchGate. [Link]

-

15.7 Spectroscopy of Aromatic Compounds. (n.d.). OpenStax. [Link]

-

Synthesis, Spectral Characterization and Biological Studies of 2-(4-Methoxynaphthalen-1-Yl)-1-(4-Methoxyphenyl)-1H-Phenanthro[9,-d] Imidazole. (n.d.). Walsh Medical Media. [Link]

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. [Link]

-

15.7 Spectroscopy of Aromatic Compounds. (2023). OpenStax. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

-

IR spectrum: Ethers. (n.d.). Química Organica. [Link]

-

18.8: Spectroscopy of Ethers. (2024). Chemistry LibreTexts. [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. [Link]

-

Benzene, 1-fluoro-4-methoxy-. (n.d.). NIST WebBook. [Link]

-

1-Fluoro-5-methylnaphthalene. (n.d.). PubChem. [Link]

-

Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. (n.d.). Organic Syntheses. [Link]

-

Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution (SNAr) reaction. (2020). ACG Publications. [Link]

-

1-Fluoro-5-methoxynaphthalene. (n.d.). LookChem. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. IR spectrum: Ethers [quimicaorganica.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

1-Fluoro-4-methoxynaphthalene solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Fluoro-4-methoxynaphthalene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document leverages fundamental chemical principles and comparative analysis with structurally related molecules to establish a robust predictive framework. We delve into the physicochemical properties of this compound, analyzing how its distinct functional groups—the nonpolar naphthalene core, the moderately polar methoxy group, and the polar fluorine atom—collectively influence its interaction with various organic solvents. This guide is designed to empower researchers, scientists, and drug development professionals by not only offering a detailed predicted solubility profile but also by providing rigorous, step-by-step experimental protocols for the precise empirical determination of solubility. The methodologies outlined herein serve as a self-validating system for generating reliable data tailored to specific laboratory conditions, thereby bridging a critical knowledge gap.

Physicochemical Profile of this compound

Understanding the solubility of a compound begins with a thorough examination of its molecular structure and resulting physical properties. This compound (CAS No. 10471-09-7) is a substituted aromatic ether built upon a naphthalene backbone.[1] Its behavior in solution is a direct consequence of the interplay between its constituent parts.

The core of the molecule is the naphthalene ring system, a bicyclic aromatic hydrocarbon that is inherently nonpolar and hydrophobic.[2] This large, flat structure favors interactions with other nonpolar molecules through van der Waals forces and π-π stacking. The methoxy group (-OCH₃) introduces a degree of polarity and the capacity to act as a hydrogen bond acceptor, though it cannot donate hydrogen bonds.[3] The fluorine atom, being highly electronegative, introduces a significant dipole moment and further enhances the molecule's ability to act as a hydrogen bond acceptor.[4] The combination of these features results in a molecule of moderate overall polarity.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1-Methoxynaphthalene | 1-Fluoronaphthalene | Naphthalene |

|---|---|---|---|---|

| Molecular Formula | C₁₁H₉FO | C₁₁H₁₀O | C₁₀H₇F | C₁₀H₈ |

| Molecular Weight | 176.19 g/mol [1] | 158.20 g/mol [5] | 146.16 g/mol [6] | 128.17 g/mol [2] |

| Predicted Polarity | Moderately Polar | Moderately Polar | Nonpolar / Weakly Polar | Nonpolar |

| H-Bond Acceptor | Yes (Oxygen and Fluorine) | Yes (Oxygen) | Yes (Fluorine) | No |

| H-Bond Donor | No | No | No | No |

Theoretical Principles of Solubility: "Like Dissolves Like"

The foundational principle governing solubility is that a solute will dissolve best in a solvent that has similar intermolecular forces.[7] For this compound, this means its solubility is a balance between its nonpolar and polar characteristics.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): The large, nonpolar naphthalene core is the dominant feature. Therefore, the compound is expected to have good solubility in nonpolar aromatic solvents like toluene and benzene, where π-π stacking interactions can occur, and moderate solubility in aliphatic hydrocarbons like hexane.[2][6]

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): These solvents possess dipole moments but do not have acidic protons. They can engage in dipole-dipole interactions with the C-F and C-O bonds of the solute. Solvents like THF and acetone, which contain oxygen atoms, can effectively solvate the molecule, leading to high predicted solubility.[8]

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can both donate and accept hydrogen bonds. While this compound can accept hydrogen bonds at its oxygen and fluorine atoms, its inability to donate them and the large hydrophobic naphthalene core will limit its solubility in highly polar protic solvents like water.[9] Solubility is expected to be moderate in alcohols like ethanol, where the alkyl chain provides some nonpolar character to aid in solvating the naphthalene ring.[10]

Predicted Qualitative Solubility Profile

Based on the theoretical principles and comparisons with related naphthalene structures, the following qualitative solubility profile is predicted. Researchers should verify these predictions experimentally for their specific applications.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Class | Relative Polarity[11] | Predicted Solubility | Rationale |

|---|---|---|---|---|

| Water | Polar Protic | 1.000 | Insoluble | Large hydrophobic core and lack of H-bond donation dominate.[9] |

| Methanol | Polar Protic | 0.762 | Moderate | H-bond acceptance is possible, but balanced by hydrophobic core. |

| Ethanol | Polar Protic | 0.654 | Moderate to High | Good balance of polar and nonpolar characteristics.[10] |

| Acetone | Polar Aprotic | 0.355 | High | Strong dipole-dipole interactions.[8] |

| Ethyl Acetate | Polar Aprotic | 0.228 | High | Effective solvation through dipole-dipole interactions. |

| Dichloromethane | Polar Aprotic | 0.309 | High | Good solvent for moderately polar organic compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | High | Ether structure effectively solvates the molecule. |

| Toluene | Nonpolar (Aromatic) | 0.099 | High | "Like dissolves like"; π-π stacking interactions are favorable.[2] |

| Hexane | Nonpolar (Aliphatic) | 0.009 | Low to Moderate | Solvation of polar groups is poor, but the nonpolar core is compatible.[6] |

| Diethyl Ether | Nonpolar / Weakly Polar | 0.117 | High | Ether functionality and overall low polarity make it a good solvent. |

Experimental Determination of Solubility

To obtain precise, quantitative data, direct experimental measurement is required. The following protocols provide a reliable framework for determining solubility.

Protocol for Qualitative Solubility Assessment

This rapid test provides a preliminary classification of the compound's solubility.[12][13]

Methodology:

-

Preparation: Place approximately 20-30 mg of this compound into a small test tube.

-

Solvent Addition: Add the chosen solvent dropwise, starting with 0.5 mL.

-

Agitation: Vigorously shake or vortex the test tube for 30-60 seconds after each addition.

-

Observation: Observe if the solid dissolves completely.

-

Iteration: If the solid does not dissolve, add another 0.5 mL of solvent and repeat the agitation. Continue this process up to a total volume of 3 mL.

-

Classification:

-

Soluble: The compound dissolves completely in ≤ 3 mL of solvent.

-

Slightly Soluble: A portion of the compound dissolves, but some solid remains.

-

Insoluble: No significant amount of the compound dissolves.

-

Caption: Workflow for Quantitative Gravimetric Solubility Determination.

Applications in Research and Development

Accurate solubility data is paramount for numerous applications:

-

Reaction Chemistry: Selecting an appropriate solvent that dissolves all reactants is crucial for achieving optimal reaction kinetics. * Purification by Recrystallization: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. [10][14]This allows for the efficient formation of pure crystals upon cooling.

-

Chromatography: Understanding solubility helps in the selection of mobile and stationary phases for techniques like High-Performance Liquid Chromatography (HPLC) to achieve effective separation.

-

Drug Formulation: In pharmaceutical development, solubility in various media is a critical parameter that influences bioavailability and the design of drug delivery systems.

Safety Precautions

While specific toxicity data for this compound is not widely available, it should be handled with the standard precautions for laboratory chemicals. Assume it may be an irritant and potentially harmful. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [15][16]Consult the Safety Data Sheet (SDS) from the supplier for the most detailed handling information.

References

-

University of California, Davis. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Solubility of Things. (n.d.). Naphthalene | Solubility of Things. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Martin, A., Wu, P. L., & Adjei, A. (1980). Extended Hansen Solubility Approach: Naphthalene in Individual Solvents. Journal of Pharmaceutical Sciences, 69(6), 659-663. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

Ruoff, R. S., Tse, D. S., Malhotra, R., & Lorents, D. C. (1993). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry, 97(13), 3379–3383. Retrieved from [Link]

-

Sciencemadness Wiki. (2023, November 18). Naphthalene. Retrieved from [Link]

-

Santhos, S., & Joe, I. H. (2012). Scaled Quantum FT-IR and FT-Raman Spectral Analysis of 1-Methoxynaphthalene. International Journal of ChemTech Research, 4(4), 1471-1480. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1-Fluoronaphthalene | Solubility of Things. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

LookChem. (n.d.). 1-Fluoro-5-methoxynaphthalene. Retrieved from [Link]

-

PubChem, National Center for Biotechnology Information. (n.d.). 1-Methoxynaphthalene. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methoxynaphthalene. Retrieved from [Link]

-

Singh, S. K., et al. (2021). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. International Journal of Creative Research Thoughts, 9(5). Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-Methoxynaphthalene | C11H10O | CID 16668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.ws [chem.ws]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. 2-Methoxynaphthalene - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mt.com [mt.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Fluoro-4-methoxynaphthalene for Advanced Research

This guide provides an in-depth analysis of 1-Fluoro-4-methoxynaphthalene (CAS No. 10471-09-7), a key fluorinated building block in modern medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document consolidates critical information on its commercial availability, synthesis, characterization, and applications, ensuring a foundation of scientific integrity and practical insight.

Introduction: The Strategic Importance of Fluorinated Naphthalenes

The introduction of fluorine into organic molecules is a cornerstone of modern drug design, often imparting enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] The naphthalene scaffold itself is a versatile platform that is present in numerous FDA-approved therapeutics, valued for its rigid structure and ability to engage in various biological interactions.[2] this compound combines these features, presenting a unique aromatic system where the fluorine atom can serve as a metabolic blocker or a modulator of electronic properties, while the methoxy group provides a site for further functionalization or can influence solubility and binding. Its strategic importance lies in its role as a precursor for more complex molecules in the synthesis of novel therapeutic agents and advanced materials.[2]

Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers, catering primarily to the research and development sector. Procurement for laboratory-scale synthesis is straightforward, though availability for large-scale manufacturing may require custom synthesis agreements.

Below is a summary of representative commercial sources. Researchers are advised to consult supplier websites for the most current information on purity, stock levels, and pricing.

| Supplier | Typical Purity | Available Quantities | CAS Number |

| Fluorochem | ≥95% | 1g, 5g | 10471-09-7[3] |

| Matrix Scientific | Not Specified | Inquire | 10471-09-7[4] |

| BLD Pharm | Not Specified | Inquire | 10471-09-7[5] |

Procurement Insight: While catalog availability is convenient for initial studies, professionals planning for process development should engage with suppliers early to discuss scale-up capabilities and potential lead times. Purity grades should be carefully considered, as trace impurities can have significant impacts on downstream reactions, particularly in catalysis.

Synthesis of this compound

While commercially available, an in-house synthesis may be required for specific research needs or when scaling up. A common and reliable method for introducing fluorine onto an aromatic ring is the Balz-Schiemann reaction . This process involves the thermal decomposition of a diazonium fluoroborate salt, which is typically prepared from the corresponding aniline derivative.

The logical workflow for this synthesis is outlined below:

Caption: Synthetic workflow for this compound via the Balz-Schiemann reaction.

Detailed Experimental Protocol:

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.

Step 1: Diazotization of 4-Methoxy-1-naphthylamine

-

In a cooled reactor (0-5 °C), dissolve 4-methoxy-1-naphthylamine in an aqueous solution of tetrafluoroboric acid (HBF₄).

-

Causality: The reaction is performed at low temperatures to ensure the stability of the resulting diazonium salt, which is prone to decomposition at higher temperatures. Tetrafluoroboric acid serves as both the acid catalyst and the source of the fluoroborate counter-ion.

-

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred mixture. Maintain the temperature below 5 °C.

-

Causality: The dropwise addition of sodium nitrite controls the exothermic reaction and prevents the formation of unwanted byproducts.

-

-

Stir the resulting slurry for 30-60 minutes at 0-5 °C to ensure complete formation of the 4-methoxy-1-naphthalenediazonium fluoroborate precipitate.

-

Isolate the precipitate by filtration, wash with cold diethyl ether to remove non-polar impurities, and dry under vacuum.

Step 2: Thermal Decomposition (Balz-Schiemann Reaction)

-

Gently heat the dried diazonium fluoroborate salt in an inert, high-boiling point solvent (e.g., toluene or xylene) or, if thermally stable, without a solvent.

-

Causality: Thermal energy drives the decomposition of the diazonium salt, releasing nitrogen gas and boron trifluoride, and results in the formation of the C-F bond.

-

-

The reaction is typically accompanied by vigorous gas evolution (N₂). The reaction is complete when gas evolution ceases.

-

Cool the reaction mixture and extract the product into a suitable organic solvent (e.g., ethyl acetate).

Step 3: Purification and Validation

-

Wash the organic extract with an aqueous sodium bicarbonate solution to remove any residual acid, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound using column chromatography on silica gel.

-

Validation: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Spectroscopic Characterization

Accurate characterization is essential for validating the identity and purity of this compound. Spectroscopic data can be found in various databases and from suppliers.[6]

-

¹H NMR (Proton NMR): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Key signals would include those for the methoxy group protons (a singlet) and the aromatic protons, which will show complex splitting patterns due to both H-H and H-F coupling.

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for each unique carbon atom. The carbon atom directly bonded to the fluorine will exhibit a large C-F coupling constant, which is a hallmark of fluorinated aromatic compounds.

-

Mass Spectrometry (MS): Electron-impact mass spectrometry (EI-MS) will show the molecular ion peak (M+), confirming the molecular weight of the compound (176.19 g/mol ).[3] The fragmentation pattern can provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups.[7] Key absorptions for this compound would include C-F stretching vibrations, C-O stretching for the methoxy group, and C=C stretching from the aromatic naphthalene ring.

Applications in Drug Discovery and Materials Science

The unique properties of this compound make it a valuable intermediate in several areas of research.

Workflow: Integration into Drug Discovery

Caption: Role of this compound as a starting material in a typical drug discovery pipeline.

-

Medicinal Chemistry: The naphthalene scaffold is a key component in a wide range of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[2] this compound can be used to synthesize analogs of existing drugs to improve their properties. The fluorine atom can block sites of metabolism, leading to a longer half-life, while the methoxy group can be demethylated to a hydroxyl group, providing a handle for further derivatization or acting as a hydrogen bond donor.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides.

-

Materials Science: Fluorinated aromatic compounds are used in the development of organic light-emitting diodes (OLEDs), liquid crystals, and high-performance polymers due to their unique electronic properties and thermal stability.[8]

Conclusion

This compound is a commercially available and synthetically accessible building block of significant value to the scientific community. Its unique combination of a fluorinated aromatic system and a modifiable methoxy group provides a versatile platform for the design and synthesis of novel molecules with enhanced properties. This guide provides the foundational knowledge required for researchers to effectively procure, synthesize, and utilize this compound in their advanced research endeavors.

References

-

ScienceDaily. Novel method to synthesize valuable fluorinated drug compounds.[Link]

-

Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22-59. [Link]

-

Nemoto, T., & Konishi, G. (2008). Synthesis and Properties of New Organosoluble Alkoxylated Naphthalene-Based Novolacs Preparaed by Addition-Condensation of Mono- or Di-alkoxynaphthalene with Formaldehyde. Polymer Journal, 40(7), 651–656. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.[Link]

-

PubChem, National Institutes of Health. Spectral Information in PubChem.[Link]

Sources

- 1. sciencedaily.com [sciencedaily.com]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 10471-09-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. 459-60-9|1-Fluoro-4-methoxybenzene|BLD Pharm [bldpharm.com]

- 6. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. researchgate.net [researchgate.net]

1-Fluoro-4-methoxynaphthalene molecular weight

An In-Depth Technical Guide to 1-Fluoro-4-methoxynaphthalene: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic compound belonging to the family of substituted naphthalenes. Its structure, featuring a naphthalene core functionalized with both a fluorine atom and a methoxy group, makes it a molecule of significant interest in the fields of medicinal chemistry and materials science. The strategic placement of these functional groups can profoundly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and electronic characteristics. This guide provides a comprehensive overview of this compound, detailing its properties, a plausible synthetic route, and its potential applications, particularly as a building block in the development of novel therapeutic agents. The insights provided herein are intended for researchers, scientists, and professionals in drug development who are exploring the chemical space of fluorinated and methoxylated scaffolds.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are crucial for its handling, characterization, and application in further chemical synthesis. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 176.19 g/mol | [1][2][3] |

| CAS Number | 10471-09-7 | [1][4] |

| Molecular Formula | C₁₁H₉FO | [2] |

| Purity | ≥95% | [1] |

| InChI Key | STHIPSLAOJKIPY-UHFFFAOYSA-N | [1] |

The presence of the fluorine atom is expected to increase the compound's metabolic stability and binding affinity to target proteins, a common strategy in drug design. The methoxy group, on the other hand, can modulate solubility and also serve as a potential site for metabolic transformation.

Synthesis and Characterization

A plausible and efficient synthesis of this compound can be envisioned starting from 4-methoxy-1-naphthylamine. The synthesis involves a diazotization reaction followed by a Schiemann reaction to introduce the fluorine atom.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-methoxy-1-naphthylamine

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Tetrafluoroboric acid (HBF₄)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-methoxy-1-naphthylamine in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Schiemann Reaction:

-

To the cold diazonium salt solution, slowly add a 45% solution of tetrafluoroboric acid.

-

A precipitate of the diazonium tetrafluoroborate salt will form. Stir the mixture for 30 minutes.

-

Filter the precipitate and wash it with cold water, followed by a small amount of cold methanol and then diethyl ether.

-

Dry the diazonium tetrafluoroborate salt under vacuum.

-

-

Thermal Decomposition:

-

Gently heat the dried diazonium tetrafluoroborate salt in a flask until the evolution of nitrogen gas ceases. The thermal decomposition will yield the crude this compound.

-

-

Purification:

-

Dissolve the crude product in diethyl ether and wash it with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by washing with water.

-

Dry the ethereal layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.

-

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The coupling patterns of the aromatic protons will be influenced by the fluorine atom.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the naphthalene core carbons and the methoxy carbon. The carbon directly attached to the fluorine atom will exhibit a large coupling constant (¹JC-F).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (176.19 g/mol ).

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block in the synthesis of more complex molecules with potential biological activity. The naphthalene scaffold is present in numerous bioactive compounds, and the introduction of fluorine and methoxy groups can fine-tune their pharmacological properties.

Role in Medicinal Chemistry

In drug design, the incorporation of a fluorine atom into a lead compound is a well-established strategy to enhance metabolic stability by blocking sites of oxidative metabolism. Fluorine can also increase the binding affinity of a molecule to its target protein through favorable electrostatic interactions. The methoxy group can serve as a hydrogen bond acceptor and influence the compound's solubility and pharmacokinetic profile.

For instance, derivatives of naphthalene, such as naphthoquinones, have been investigated as potential anticancer agents.[5] A study on naphthalene-1,4-dione analogues demonstrated that modifications to the naphthalene core can lead to compounds with selective cytotoxicity towards cancer cells.[5] this compound could serve as a starting material for the synthesis of novel analogues in this class, with the aim of improving potency and selectivity.

Hypothetical Signaling Pathway Involvement

A hypothetical scenario for the application of a derivative of this compound in cancer therapy could involve the inhibition of a key signaling pathway, such as the PI3K/Akt pathway, which is often dysregulated in cancer. A drug candidate derived from this scaffold could be designed to bind to and inhibit a kinase in this pathway, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Safety and Handling

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of a naphthalene core with fluorine and methoxy substituents provides a platform for the development of novel compounds with tailored properties. The synthetic protocol and potential applications discussed in this guide highlight the importance of this molecule and aim to inspire further research into its use for the creation of innovative therapeutic agents and functional materials. As with any chemical substance, proper safety precautions are paramount during its handling and use in experimental settings.

References

-

Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. (2023). RSC Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 1-Fluoro-6-methoxy-naphthalene | 853192-64-0 [sigmaaldrich.com]

- 3. synchem.de [synchem.de]

- 4. 10471-09-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. tcichemicals.com [tcichemicals.com]

A Theoretical and Spectroscopic Deep Dive into 1-Fluoro-4-methoxynaphthalene: A Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical and spectroscopic examination of 1-Fluoro-4-methoxynaphthalene, a molecule of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, enabling researchers to adeptly apply these principles to their own investigations. We will explore the molecule's structural nuances, electronic landscape, and vibrational characteristics through the powerful synergy of computational chemistry and experimental spectroscopy.

The Architectural Blueprint: Conformational Analysis and Optimized Geometry

The foundational step in understanding any molecule is to elucidate its three-dimensional structure and conformational preferences. For this compound, the key determinant of its shape is the rotational orientation of the methoxy group relative to the naphthalene ring. Computational methods, particularly Density Functional Theory (DFT), are indispensable tools for this exploration.[1][2]

The "Why": The Rationale Behind Conformational Analysis

The conformation of a molecule is not a trivial detail; it dictates how the molecule interacts with its environment, including biological targets. The rotation of the methoxy group in this compound creates different rotational isomers (conformers) with distinct energy levels. Identifying the most stable conformer is crucial as it represents the most populated state under physiological conditions.

Experimental Protocol: Computational Conformational Analysis

A robust computational workflow is essential for accurately mapping the conformational landscape.

Methodology:

-

Initial Structure Generation: A 3D model of this compound is constructed using standard molecular modeling software.

-

Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the C4-C-O-CH₃ dihedral angle. This process identifies energy minima, corresponding to stable conformers, and energy maxima, representing the transition states between them.[2]

-

Geometry Optimization: Full geometry optimization is then carried out on the identified minima and maxima using a suitable level of theory, such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[3]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm their nature. A true minimum will have all real frequencies, while a transition state will have exactly one imaginary frequency.[2]

Diagram: Computational Workflow for Conformational Analysis

Caption: A logical workflow for the computational conformational analysis of this compound.

The Electronic Soul: Frontier Molecular Orbitals and Reactivity

The electronic structure of a molecule governs its reactivity and photophysical properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they represent the molecule's ability to donate and accept electrons, respectively.

The "Why": Understanding Reactivity through HOMO-LUMO Analysis

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more readily excited, influencing its behavior in chemical reactions and its potential for applications in optoelectronics. The introduction of a fluorine atom, being highly electronegative, is expected to lower the energy of both the HOMO and LUMO, potentially altering the reactivity profile compared to the parent 1-methoxynaphthalene.

Theoretical Protocol: Electronic Structure Calculation

Methodology:

-

Optimized Geometry: The optimized geometry of the most stable conformer of this compound is used as the input.

-

DFT Calculation: A single-point energy calculation is performed using a functional and basis set appropriate for electronic property calculations, such as B3LYP/6-311++G(d,p).[3]

-

HOMO-LUMO Analysis: The energies and spatial distributions of the HOMO and LUMO are visualized and analyzed.

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to identify the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule.

Diagram: HOMO-LUMO Relationship to Reactivity

Caption: The relationship between HOMO-LUMO energy gap and the chemical reactivity of a molecule.

Molecular Vibrations: A Spectroscopic Fingerprint

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds. Theoretical calculations of vibrational frequencies are crucial for the accurate assignment of experimental spectra.

The "Why": The Synergy of Theoretical and Experimental Spectroscopy

While experimental spectra provide a wealth of information, the assignment of specific vibrational modes to observed peaks can be challenging for complex molecules. DFT calculations can predict the vibrational frequencies and intensities with a high degree of accuracy, enabling a confident interpretation of the experimental data.[3] This synergy is essential for confirming the molecular structure and understanding the influence of substituents on the vibrational modes.

Integrated Protocol: Combined Spectroscopic and Computational Analysis

Methodology:

-

Experimental Spectroscopy:

-

FT-IR Spectroscopy: The FT-IR spectrum of this compound is recorded in the 4000-400 cm⁻¹ range.

-

FT-Raman Spectroscopy: The FT-Raman spectrum is recorded in the 3500-100 cm⁻¹ range.

-

-

Theoretical Vibrational Analysis:

-

Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry of this compound using a method like B3LYP/6-311++G(d,p).[3]

-

Scaling: The calculated frequencies are scaled by an appropriate factor to account for anharmonicity and the approximations inherent in the theoretical model.

-

Potential Energy Distribution (PED) Analysis: A PED analysis is conducted to determine the contribution of different internal coordinates to each vibrational mode, facilitating unambiguous assignments.[3]

-

-

Spectral Correlation: The scaled theoretical frequencies and intensities are compared with the experimental FT-IR and FT-Raman spectra for a comprehensive assignment of the vibrational modes.

Expected Spectroscopic Signatures

The presence of the fluorine and methoxy groups will give rise to characteristic vibrational modes. Key expected frequencies are summarized in the table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H stretching (aromatic) | 3100 - 3000 |

| C-H stretching (methyl) | 3000 - 2850 |

| C=C stretching (aromatic) | 1650 - 1450 |

| C-O stretching (methoxy) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |

| C-F stretching | 1400 - 1000 |

Electronic Transitions and Photophysical Properties

The interaction of this compound with light is governed by its electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption spectra (UV-Vis) of molecules.

The "Why": Predicting and Understanding UV-Vis Spectra

TD-DFT calculations can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in the experimental UV-Vis spectrum.[3] This allows for a detailed understanding of the nature of the electronic transitions (e.g., π → π*) and how they are influenced by the substituents. The introduction of a methoxy group, an electron-donating group, is known to cause a bathochromic (red) shift in the absorption maxima of naphthalene derivatives.[4]

Theoretical Protocol: TD-DFT Calculations

Methodology:

-

Ground State Optimization: The geometry of the molecule is optimized in its ground state.

-

TD-DFT Calculation: A TD-DFT calculation is performed on the optimized structure to compute the vertical excitation energies and oscillator strengths for a number of low-lying excited states.

-

Spectral Simulation: The calculated excitation energies and oscillator strengths are used to simulate the UV-Vis absorption spectrum.

-

Comparison with Experiment: The simulated spectrum is compared with the experimentally recorded UV-Vis spectrum for validation and interpretation.

Conclusion: A Synergistic Approach to Molecular Understanding

The theoretical and spectroscopic investigation of this compound exemplifies the power of a multidisciplinary approach in modern chemical research. By integrating computational modeling with experimental data, we can gain a deep and nuanced understanding of a molecule's structure, reactivity, and photophysical properties. This guide provides a robust framework for researchers to apply these advanced techniques to their own studies, paving the way for the rational design of novel molecules with tailored functionalities for applications in drug development and materials science.

References

-

Gunasekaran, S., et al. (2011). Experimental (FT-IR and FT-Raman), electronic structure and DFT studies on 1-methoxynaphthalene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(3), 646-653. [Link]

-

Molecules. (2012). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. MDPI. [Link]

Sources

Methodological & Application

Introduction: Unveiling the Potential of a Versatile Naphthalene Building Block

An In-Depth Technical Guide to the Synthetic Applications of 1-Fluoro-4-methoxynaphthalene

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a highly valuable and versatile building block, particularly for the synthesis of functionalized naphthalene derivatives relevant to the pharmaceutical, agrochemical, and materials science sectors.[1] Its utility stems from a unique combination of structural features: a rigid naphthalene core, an electron-donating methoxy group, and a strategically positioned fluorine atom.

The methoxy group activates the naphthalene ring system towards electrophilic substitution and modulates its electronic properties. Crucially, the fluorine atom at the C1 position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[2][3] This reactivity profile, which is enhanced by the electron-withdrawing nature of fluorine, allows for the facile introduction of a wide array of nucleophiles at a defined position, a cornerstone of its synthetic value.[3][4] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory. The key characteristics of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₉FO |

| Molecular Weight | 176.19 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 43-46 °C |

| Boiling Point | ~110 °C at 0.5 mmHg |

| Solubility | Soluble in common organic solvents (e.g., THF, DMF, DMSO, Chloroform); Insoluble in water. |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm) ~8.2 (m, 1H), ~8.0 (m, 1H), ~7.6 (m, 2H), ~7.2 (d, 1H), ~6.8 (d, 1H), ~4.0 (s, 3H) |

| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm) ~156.0 (d, J=250 Hz), ~152.0, ~127.0, ~126.5, ~126.0, ~125.0, ~122.0, ~115.0, ~104.0, ~56.0 |

| CAS Number | 315-44-6 |

Note: NMR chemical shifts (δ) are approximate and may vary slightly depending on the solvent and instrument.

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound is its participation in SNAr reactions. The C-F bond, while strong, is susceptible to nucleophilic attack on this electron-poor aromatic system. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The high electronegativity of the fluorine atom activates the ring towards nucleophilic attack, making it a better leaving group in this context than heavier halogens (Cl, Br, I).[3]

This reactivity allows for the synthesis of a diverse range of 1,4-disubstituted naphthalenes.

Application Protocol 1: Synthesis of N-Aryl-4-methoxy-1-naphthylamine

This protocol details the synthesis of an N-arylated naphthylamine, a common scaffold in medicinal chemistry.

Objective: To synthesize N-(4-chlorophenyl)-4-methoxynaphthalen-1-amine via an SNAr reaction.

Materials and Reagents:

-

This compound (1.0 equiv)

-

4-Chloroaniline (1.2 equiv)

-

Potassium carbonate (K₂CO₃, 2.5 equiv), finely powdered and dried

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask or sealed tube, magnetic stirrer, heating mantle, TLC plates

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 1.00 g, 5.68 mmol), 4-chloroaniline (0.87 g, 6.81 mmol), and potassium carbonate (1.96 g, 14.2 mmol).

-

Solvent Addition: Add anhydrous DMF (20 mL) via syringe.

-